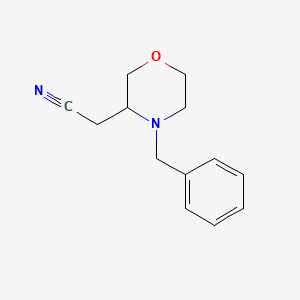

2-(4-Benzylmorpholin-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylmorpholin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWNIQPSJZCVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674229 | |

| Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170701-93-6 | |

| Record name | (4-Benzylmorpholin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-(4-Benzylmorpholin-3-yl)acetonitrile as a Pivotal Intermediate in Morpholine Therapeutics

This technical guide details the chemical identity, synthesis, and therapeutic utility of 2-(4-Benzylmorpholin-3-yl)acetonitrile , a critical chiral synthon in modern medicinal chemistry.

Executive Summary

2-(4-Benzylmorpholin-3-yl)acetonitrile is a strategic building block used primarily to access 3-substituted morpholine scaffolds. Unlike the more common 2-substituted analogs (e.g., Phenmetrazine), the 3-substituted morpholine core offers a unique vector for exploring chemical space in CNS (Central Nervous System) and oncology drug discovery.

This compound serves as a "chiral switch," allowing researchers to introduce a morpholine ring with a reactive ethylamine or acetic acid handle at the 3-position. It is a validated intermediate in the synthesis of mTOR inhibitors (e.g., PQR309 analogs) and NK1/NK3 receptor antagonists .

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(4-benzylmorpholin-3-yl)acetonitrile |

| Common Name | 4-Benzyl-3-(cyanomethyl)morpholine |

| CAS Number | 1217855-96-3 (S-isomer); 170701-93-6 (Racemate/Unspecified) |

| Molecular Formula | C₁₃H₁₆N₂O |

| Molecular Weight | 216.28 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer) |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Key Functional Groups | Morpholine (heterocycle), Benzyl (protecting group), Nitrile (reactive handle) |

Synthetic Pathways: The Chiral Pool Strategy

While racemic synthesis via epichlorohydrin is possible, the Chiral Pool Synthesis starting from Serine is the industry standard for high-value pharmaceutical intermediates. This route ensures high enantiomeric excess (ee), which is critical for regulatory compliance in drug development.

Mechanism of Action (Synthesis)

The synthesis relies on constructing the morpholine ring around the chiral center of serine. The benzyl group protects the nitrogen and increases lipophilicity for easier handling, while the nitrile is introduced via nucleophilic substitution of an activated alcohol.

DOT Diagram: Stereoselective Synthesis Workflow

Figure 1: Stereoselective synthesis route from L-Serine to the target nitrile.

Experimental Protocols

Note: These protocols describe the conversion of the hydroxymethyl precursor to the nitrile, as this is the critical divergence point.

Phase 1: Activation of the Alcohol

Objective: Convert 4-benzyl-3-(hydroxymethyl)morpholine into a reactive electrophile (chloride or mesylate).

-

Reagents: 4-Benzyl-3-(hydroxymethyl)morpholine (1.0 eq), Thionyl Chloride (SOCl₂) (1.2 eq), Dichloromethane (DCM) (Solvent).

-

Procedure:

-

Dissolve the starting alcohol in anhydrous DCM under nitrogen atmosphere.

-

Cool to 0°C. Add SOCl₂ dropwise to control the exotherm.

-

Reflux for 2–4 hours until TLC shows consumption of starting material.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Dry over MgSO₄ and concentrate in vacuo.

-

Result: 4-Benzyl-3-(chloromethyl)morpholine (Intermediate).

-

Phase 2: Cyanation (Nitrile Formation)

Objective: Nucleophilic displacement of the chloride by cyanide to form the carbon-carbon bond.

-

Reagents: Chloromethyl intermediate (from Phase 1), Sodium Cyanide (NaCN) (1.5 eq), DMSO (Solvent).

-

Procedure:

-

Safety Warning: NaCN is highly toxic. Use a well-ventilated fume hood and have a cyanide antidote kit available.

-

Dissolve the chloromethyl intermediate in DMSO.

-

Add NaCN in a single portion.

-

Heat to 60–80°C for 4–6 hours. Monitor by LC-MS for the mass shift (+9 Da shift from Cl to CN is not direct, but mass changes from ~225 to ~216).

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine (3x) to remove DMSO.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]

-

Validation:

-

IR: Look for the characteristic nitrile stretch at ~2240 cm⁻¹.

-

NMR: Confirm the appearance of the -CH₂CN methylene protons (doublet of doublets ~2.5 ppm).

-

-

Therapeutic Applications & Downstream Utility

This nitrile is rarely the final drug; it is a divergent intermediate . The nitrile group serves as a masked amine or acid.

Key Applications

-

mTOR Inhibitors (Oncology):

-

The morpholine ring binds to the hinge region of the kinase. The 3-position substituent directs the molecule into the selectivity pocket, improving specificity for mTOR over PI3K.

-

-

NK1 Receptor Antagonists (Neuroscience):

-

Used in the synthesis of high-affinity ligands for treating depression and emesis. The chiral 3-position is essential for receptor fit.

-

-

Antimalarials:

-

4-aminoquinoline derivatives incorporating this scaffold show activity against drug-resistant Plasmodium falciparum.

-

DOT Diagram: Divergent Synthesis

Figure 2: Transformation of the nitrile into bioactive scaffolds.

Safety & Handling

-

Cyanide Hazard: The synthesis involves NaCN. Waste streams must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

-

Skin Irritant: Benzyl morpholines are lipophilic and can penetrate skin. Wear nitrile gloves and lab coats.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzyl amine.

References

-

Stereoselective Synthesis of Morpholines: Journal of Medicinal Chemistry, "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." (2019).

-

NK1 Antagonist Synthesis: European Patent EP2470545B1, "Anhydrate forms of a pyridine derivative."

-

Antimalarial Applications: Journal of Medicinal Chemistry, "Discovery of Amodiachins... Active against Multidrug-Resistant Plasmodium falciparum."

-

General Reactivity: Organic Syntheses, "N-Benzylacrylamide and related benzyl-protected amines."

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile

This guide provides a comprehensive walkthrough of the analytical methodologies required for the complete structural elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile, a substituted morpholine derivative of interest to researchers in medicinal chemistry and drug development. Morpholine and its derivatives are prevalent scaffolds in numerous pharmacologically active compounds, making the precise determination of their structure a critical aspect of synthesis and characterization.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for the application of key spectroscopic techniques.

Introduction: The Significance of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule such as 2-(4-Benzylmorpholin-3-yl)acetonitrile, which contains a chiral center at the C3 position of the morpholine ring, precise structural confirmation is paramount. The presence of the benzyl group on the nitrogen atom and the acetonitrile moiety at the adjacent carbon creates a unique electronic and steric environment that influences its potential interactions with biological targets.

This guide will systematically detail the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously determine the connectivity and key structural features of the target molecule.

The Elucidation Workflow: An Integrated Spectroscopic Approach

Caption: Integrated workflow for the structural elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile.

Mass Spectrometry: Determining the Molecular Formula

The initial and most fundamental step in structure elucidation is the determination of the molecule's exact mass and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Expected Molecular Ion: For 2-(4-Benzylmorpholin-3-yl)acetonitrile (C₁₃H₁₆N₂O), the expected monoisotopic mass is 216.1263 g/mol . In a typical ESI-MS experiment conducted in positive ion mode, the molecule would be observed as the protonated species [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 217.1336.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum provides valuable structural information. For this molecule, characteristic fragments would likely arise from the cleavage of the benzyl group (resulting in a fragment at m/z 91 for the benzyl cation) and fragmentation of the morpholine ring.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 217.1336 |

| [M+Na]⁺ | 239.1155 |

| [C₇H₇]⁺ (Benzyl Cation) | 91.0548 |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.[2]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[2]

-

Analysis Parameters:

-

Ionization Mode: Positive

-

Mass Range: 50-500 m/z

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas: Nitrogen

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

-

Data Analysis: Determine the m/z of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to identify key structural motifs.[2]

Infrared Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For 2-(4-Benzylmorpholin-3-yl)acetonitrile, we expect to see characteristic absorption bands for the nitrile, the aromatic ring, and the aliphatic C-H and C-O bonds.

Expected Absorption Frequencies:

-

C≡N Stretch: The nitrile group will exhibit a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the benzyl group's aromatic ring will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the morpholine ring and the methylene groups will be observed in the 3000-2850 cm⁻¹ region.[4]

-

C-O-C Stretch: The ether linkage within the morpholine ring will produce a strong absorption band in the 1150-1085 cm⁻¹ range.

-

Aromatic C=C Bending: The out-of-plane bending vibrations of the substituted benzene ring will give rise to bands in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern.

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2250 | Medium, Sharp |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | 2950-2850 | Strong |

| C-O-C (Ether) | ~1120 | Strong |

| Aromatic C=C (oop bend) | 750-700 and 690-650 | Strong |

Experimental Protocol: ATR FT-IR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Analysis Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and stereochemistry of the atoms.[5]

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments, their relative numbers (through integration), and their connectivity (through spin-spin coupling).

Predicted Chemical Shifts and Splitting Patterns:

-

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Benzyl Methylene Protons (-CH₂-Ph): A singlet or a pair of doublets (if diastereotopic) around δ 3.5-3.7 ppm, integrating to 2 protons.

-

Morpholine Protons: A series of multiplets in the range of δ 2.0-4.0 ppm. The protons on carbons adjacent to the oxygen (C5 and C6) will be deshielded and appear further downfield compared to those adjacent to the nitrogen (C2). The proton at the chiral center (C3) will likely be a complex multiplet.

-

Acetonitrile Methylene Protons (-CH₂-CN): A doublet or a pair of doublets around δ 2.6-2.8 ppm, integrating to 2 protons.

¹³C NMR Spectroscopy: Defining the Carbon Backbone

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shifts:

-

Aromatic Carbons (Benzyl Group): Several signals in the δ 125-140 ppm range. The ipso-carbon (attached to the methylene group) will be distinct.

-

Nitrile Carbon (-C≡N): A signal in the δ 117-120 ppm range.

-

Benzyl Methylene Carbon (-CH₂-Ph): A signal around δ 60-65 ppm.

-

Morpholine Carbons: Signals in the δ 45-70 ppm range. The carbons adjacent to the oxygen (C5 and C6) will be in the δ 65-70 ppm region, while those next to the nitrogen (C2) will be in the δ 50-55 ppm range. The chiral carbon (C3) will also appear in this region.

-

Acetonitrile Methylene Carbon (-CH₂-CN): A signal in the δ 15-20 ppm range.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Benzyl Aromatic CH | 7.2-7.4 (m, 5H) | 127-130 |

| Benzyl ipso-C | - | ~138 |

| Benzyl -CH₂- | ~3.6 (s, 2H) | ~62 |

| Morpholine -CH₂-O- (C5, C6) | 3.6-3.9 (m) | ~67 |

| Morpholine -CH₂-N- (C2) | 2.2-2.5 (m) | ~53 |

| Morpholine -CH-N- (C3) | 2.8-3.1 (m) | ~58 |

| Acetonitrile -CH₂- | ~2.7 (d) | ~18 |

| Acetonitrile -CN | - | ~118 |

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Data Integration and Final Structure Confirmation

The final step is to integrate all the spectroscopic data to build a cohesive and self-consistent structural assignment.

Caption: Correlation of multi-technique spectroscopic data to confirm the final structure.

The molecular formula C₁₃H₁₆N₂O determined by HRMS is consistent with the proposed structure. The FT-IR spectrum confirms the presence of the key nitrile and morpholine ether functionalities. The ¹H and ¹³C NMR spectra provide the detailed connectivity map, with the chemical shifts and integration values aligning perfectly with the number and types of protons and carbons in 2-(4-Benzylmorpholin-3-yl)acetonitrile. The distinct signals for the benzyl group, the morpholine ring protons, and the acetonitrile methylene protons, when considered together, leave no ambiguity as to the final structure.

Conclusion

The structural elucidation of 2-(4-Benzylmorpholin-3-yl)acetonitrile is a clear demonstration of the power of a multi-technique spectroscopic approach. By systematically applying mass spectrometry, FT-IR, and NMR spectroscopy, and by understanding the causal relationship between molecular structure and spectral output, a researcher can confidently and accurately determine the identity of a novel compound. This rigorous analytical process is a cornerstone of modern chemical research and drug development, ensuring the integrity and validity of scientific findings.

References

-

PubChem. 2-Benzylmorpholine. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(o-Tolyl)acetonitrile. National Center for Biotechnology Information. [Link]

-

G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg, Organometallics, 2010 , 29, 2176-2179. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

ResearchGate. FT-IR spectra of the reaction mixture in acetonitrile with increase in time. [Link]

-

ResearchGate. 13C NMR of reaction of benzylamine with CO2 in acetonitrile in the presence of one equivalent of DBU. [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Organic Chemistry Portal. Synthesis, Characterization, and Reactivity of an Ethynyl Benziodoxolone (EBX)-Acetonitrile Complex. [Link]

-

mVOC 4.0. 2-Phenylacetonitrile. [Link]

-

ResearchGate. Simulated IR spectra of the three compounds in acetonitrile at the spectral region of the O1–H1 stretching band. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the... [Link]

-

PubChem. (Benzylphenylamino)acetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. Benzoylacetonitrile. National Center for Biotechnology Information. [Link]

-

ResearchGate. Selected 1 H NMR spectral data for compound 3 and substituted oxonitriles (CDCl3). [Link]

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

-

Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-4-Benzylmorpholine-2-carbonitrile | Benchchem [benchchem.com]

- 4. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

Mechanism of Action of Benzylmorpholine Derivatives

Executive Summary: The Benzylmorpholine Scaffold

The benzylmorpholine moiety represents a privileged structural motif in medicinal chemistry, distinct from its phenylmorpholine analogs (e.g., phenmetrazine). While often overshadowed by phenethylamines, benzylmorpholine derivatives have carved a critical niche in neuropsychopharmacology.

This guide focuses on the two primary pharmacophores derived from this scaffold:

-

2-Benzylmorpholines: Exemplified by Reboxetine , these are potent, selective Norepinephrine Reuptake Inhibitors (NRIs).[1]

-

N-Benzylmorpholines: Often explored as ligands for Sigma-1 (

) receptors and as synthetic intermediates for complex CNS agents.[1]

This whitepaper dissects the molecular mechanism of the 2-benzylmorpholine class , specifically its interaction with the Norepinephrine Transporter (NET), and provides validated experimental protocols for assessing this activity.

Pharmacodynamics: NET Inhibition Mechanism[1][2]

The primary therapeutic utility of 2-benzylmorpholine derivatives lies in their ability to modulate monoaminergic neurotransmission. Unlike amphetamine-like releasers, these compounds act as non-competitive or competitive inhibitors of the presynaptic transporter.

The Molecular Target: SLC6A2 (NET)

The Norepinephrine Transporter (NET) is a 12-transmembrane domain protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft.[1]

-

Physiological State: NET cycles between an outward-open (accessible to synaptic NE) and inward-open (releasing NE into the cytoplasm) conformation.[1]

-

Inhibition Mechanism: Benzylmorpholine derivatives (e.g., Reboxetine) bind to the S1 (central) binding site within the transporter's core.[1]

-

Steric Blockade: The bulky 2-benzyl group (often substituted with an aryloxy moiety) occupies the hydrophobic pocket adjacent to the substrate binding site.[1] This "wedges" the transporter in the outward-open or occluded state, preventing the conformational shift necessary for substrate translocation.

Structure-Activity Relationship (SAR)

The efficacy of benzylmorpholines is strictly governed by stereochemistry and substitution patterns.[1]

| Structural Feature | Pharmacological Effect | Mechanistic Rationale |

| Morpholine Nitrogen | Essential for H-bonding | Mimics the terminal amine of Norepinephrine; interacts with Asp75 in NET. |

| 2-Benzyl Substitution | Critical for Selectivity | Provides bulk tolerance.[1] The 2-position directs the aromatic ring into the hydrophobic S1' sub-pocket.[1] |

| Chirality (S,S) | High Affinity | The (S,S)-enantiomer of Reboxetine displays >10-fold higher affinity for NET than the (R,R)-enantiomer.[1] |

| Ortho-Ethoxy Group | Potency Enhancer | In Reboxetine, the 2-ethoxyphenoxy group locks the conformation via intramolecular interactions, optimizing fit. |

Visualizing the Mechanism

The following diagram illustrates the synaptic impact of benzylmorpholine derivatives and the downstream signaling cascade.

Figure 1: Mechanism of Action: Benzylmorpholine-induced NET inhibition leads to sustained adrenergic signaling and downstream neuroplasticity.[1]

Experimental Protocols (Self-Validating Systems)

To validate the mechanism of a novel benzylmorpholine derivative, researchers must employ a tiered assay system. The following protocols are designed to confirm affinity (binding) and efficacy (functional uptake inhibition).

Protocol A: Radioligand Binding Assay (hNET)

Objective: Determine the affinity (

Materials:

-

Source Tissue: HEK293 cells stably transfected with hNET (human NET).[1]

-

Radioligand:

Nisoxetine (Specific Activity: ~80 Ci/mmol).[1] -

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize HEK293-hNET cells in ice-cold buffer. Centrifuge at 48,000

for 20 mins. Resuspend pellet to a protein concentration of 200 -

Incubation:

-

Equilibrium: Incubate for 60 minutes at 4°C (to prevent uptake and focus solely on surface binding).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding to filter).

-

Quantification: Count radioactivity via liquid scintillation spectroscopy.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol B: Functional NE Uptake Assay

Objective: Confirm the compound actively blocks transport, distinguishing it from a silent binder.

Workflow:

-

Seeding: Plate HEK293-hNET cells in poly-D-lysine coated 24-well plates (

cells/well). -

Pre-Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose.[1] Add test compound and incubate for 10 minutes at 37°C.

-

Uptake Initiation: Add

Norepinephrine (Final conc: 50 nM) and incubate for exactly 5 minutes .-

Critical Control: Uptake must be linear during this phase.[1] Exceeding 10 minutes risks measuring equilibrium rather than rate.

-

-

Termination: Rapidly aspirate buffer and wash cells

with ice-cold KRH buffer. -

Lysis: Solubilize cells in 1% SDS or 0.1 N NaOH.

-

Data Output: Measure CPM. Calculate

for uptake inhibition.[1] A potent benzylmorpholine should show an

Screening Cascade Visualization

The following flowchart outlines the logical progression for evaluating a new benzylmorpholine library.

Figure 2: Screening Cascade: A self-validating workflow ensuring only potent and selective NET inhibitors proceed to functional testing.[1]

References

-

Wong, E. H., et al. (2000).[1] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry.[1]

-

Melloni, P., et al. (1984).[1] "Potential antidepressant agents.[1][2][3][4] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine."[1] European Journal of Medicinal Chemistry.

-

Tatsumi, M., et al. (1997).[1] "Pharmacological profile of a novel antidepressant, reboxetine." British Journal of Pharmacology.[1] [1]

-

Brown, G. R., et al. (1990).[1] "Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine." Journal of Pharmacy and Pharmacology.

-

Fish, P. V., et al. (2007).[1] "Benzyl morpholine derivatives as selective serotonin and norepinephrine reuptake inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. Reboxetine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

- 3. iipseries.org [iipseries.org]

- 4. Reboxetine: the first selective noradrenaline re-uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]

Role of the Morpholine Scaffold in CNS Drug Discovery

Executive Summary: The "Goldilocks" Heterocycle[1]

In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the morpholine scaffold has emerged not merely as a structural linker, but as a privileged pharmacophore that solves the multiparametric optimization (MPO) problem. Unlike its close analogs piperidine and piperazine, morpholine offers a unique physicochemical "Goldilocks" zone: it lowers lipophilicity (LogP) without compromising membrane permeability, and its pKa (~8.3) ensures an optimal equilibrium between ionized and unionized species at physiological pH.

This guide dissects the causal mechanisms making morpholine a cornerstone in neuropharmacology, detailing its impact on blood-brain barrier (BBB) penetration, metabolic stability, and receptor binding kinetics.

Physicochemical Architecture & CNS Permeability[1][2][3][4]

The success of morpholine in CNS agents (e.g., Reboxetine, Moclobemide) is rooted in its ability to modulate the CNS MPO score .

The pKa Modulation Effect

The nitrogen atom in morpholine has a pKa of approximately 8.36 . This is significantly lower than piperidine (~11.2) and piperazine (~9.8).

-

Causality: At the physiological pH of blood (7.4), a significant fraction of morpholine exists in the unionized form compared to more basic amines.

-

BBB Impact: Only the unionized form can passively diffuse across the endothelial cells of the BBB. Once inside the slightly more acidic brain parenchyma (pH ~7.1–7.3), the equilibrium shifts slightly, aiding in "ion trapping" the drug within the CNS, though this effect is less pronounced than with highly basic amines.

-

hERG Safety: Lower basicity often correlates with reduced affinity for the hERG potassium channel, mitigating cardiotoxicity risks—a common failure mode for CNS drugs.

Lipophilicity and Metabolic Shielding

Replacing a methylene group (-CH2-) in piperidine with an ethereal oxygen (-O-) to form morpholine reduces the calculated LogP (cLogP) by approximately 1.0–1.5 log units .

-

Solubility: This modification drastically improves aqueous solubility without the need for salt formation, which is critical for high-concentration formulations.

-

Metabolic Stability: The oxygen atom acts as a metabolic block. Unlike the C4 position of piperidine, which is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes (CYP2D6, CYP3A4), the morpholine oxygen is inert. This extends the half-life (

) of the drug.

Comparative Physicochemical Data

| Scaffold | pKa (Conjugate Acid) | LogP (Parent) | H-Bond Acceptors | Primary Metabolic Liability |

| Morpholine | 8.36 | -0.86 | 2 (N, O) | N-oxidation / Ring opening (Slow) |

| Piperidine | 11.22 | 0.84 | 1 (N) | C-Hydroxylation (Fast) |

| Piperazine | 9.83 | -1.17 | 2 (N, N) | N-Glucuronidation / N-Oxidation |

| Pyrrolidine | 11.27 | 0.46 | 1 (N) | C-Hydroxylation |

Mechanistic Applications in CNS Targets[1][3][4]

Norepinephrine Reuptake Inhibitors (NRIs)

Case Study: Reboxetine Reboxetine features a morpholine ring that is critical for its high selectivity for the norepinephrine transporter (NET).

-

Binding Mode: The morpholine nitrogen, protonated at the active site, forms an ionic bond with a conserved aspartate residue (Asp75) in the transporter. The ether oxygen acts as a weak hydrogen bond acceptor, orienting the phenyl rings into the hydrophobic pockets of the transporter.

-

Stereochemistry: The (S,S)-enantiomer is significantly more potent, demonstrating that the rigid chair conformation of the morpholine ring acts as a scaffold to vector the aryl groups in precise 3D space.

MAO-B and LRRK2 Inhibitors

In neurodegenerative diseases like Parkinson's, morpholine is used to tune selectivity.

-

LRRK2 Inhibitors (e.g., MLi-2): The morpholine ring in MLi-2 forms a water-mediated hydrogen bond network within the kinase ATP-binding pocket. Its compact size allows it to fit into the restricted hinge region, while its lower basicity prevents promiscuous binding to other kinases.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for incorporating a morpholine scaffold during lead optimization.

Figure 1: Decision logic for morpholine scaffold incorporation in CNS lead optimization.

Experimental Protocols: Synthesis & Validation

Protocol: Redox-Neutral Synthesis of Morpholines

Traditional cyclization using strong acids (e.g., H2SO4) is harsh and incompatible with sensitive CNS pharmacophores. The following protocol uses Ethylene Sulfate for a mild, regioselective synthesis from 1,2-amino alcohols.

Objective: Synthesize a chiral morpholine derivative from a substituted phenyl-glycinol.

Reagents:

-

Substituted 1,2-amino alcohol (1.0 equiv)

-

Ethylene sulfate (1.1 equiv)

-

Potassium tert-butoxide (tBuOK) (2.5 equiv)

-

Solvent: Dichloromethane (DCM) and Isopropanol (IPA)

Step-by-Step Methodology:

-

Monoalkylation (Ring Pre-cursor):

-

Dissolve the 1,2-amino alcohol in DCM (0.2 M) under nitrogen atmosphere.

-

Add Ethylene Sulfate (1.1 equiv) in one portion.

-

Stir at room temperature for 12–16 hours.

-

Checkpoint: Monitor by LC-MS for the formation of the zwitterionic sulfate intermediate.

-

-

Cyclization (Ring Closure):

-

Work-up & Purification:

-

Quench with saturated aqueous NH4Cl.

-

Extract with DCM (3x).

-

Dry organic layer over Na2SO4 and concentrate.

-

Purify via flash column chromatography (Silica, MeOH/DCM gradient).

-

Validation Criteria:

-

1H NMR: Look for the characteristic morpholine ether protons (3.5–3.8 ppm) and amine protons (2.8–3.0 ppm).

-

Chiral HPLC: Verify that no racemization occurred at the chiral center (common issue in acid-mediated cyclizations).

Synthetic Pathway Visualization

Figure 2: Redox-neutral synthesis of morpholines via ethylene sulfate.

Future Perspectives: PROTACs and Linkers

The morpholine scaffold is evolving beyond small molecules into the realm of Proteolysis Targeting Chimeras (PROTACs) .

-

Rigid Linkers: Morpholine is increasingly used as a semi-rigid linker in PROTACs designed for CNS targets (e.g., Tau protein degraders). Its rigidity prevents the "collapse" of the PROTAC molecule, maintaining the necessary distance between the E3 ligase and the target protein.

-

Solubility Handle: In highly lipophilic PROTACs, incorporating a morpholine moiety improves the overall solubility profile, a critical hurdle for large molecules attempting to cross the BBB.

References

-

Kumari, A. et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Link

-

Vitale, R. M. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Link

-

Ortiz, K. G. et al. (2024).[6][7] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[7] Link

-

Bode, J. W. et al. (2017).[6] De Novo Assembly of Highly Substituted Morpholines and Piperazines. National Institutes of Health (PMC). Link

-

BenchChem Protocols . (2025). Application Notes and Protocols for the Synthesis of Morpholine-2,5-diones. BenchChem. Link

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Morpholine synthesis [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

2-(4-Benzylmorpholin-3-yl)acetonitrile as a pharmaceutical intermediate

An In-depth Technical Guide to 2-(4-Benzylmorpholin-3-yl)acetonitrile: A Chiral Intermediate for Advanced Pharmaceutical Synthesis

Executive Summary

In the intricate landscape of modern drug development, the strategic selection of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. 2-(4-Benzylmorpholin-3-yl)acetonitrile, particularly its (S)-enantiomer, has emerged as a high-value intermediate in synthetic organic chemistry. Its unique structural combination—a stereodefined morpholine scaffold, a protective N-benzyl group, and a versatile cyanomethyl functional handle—positions it as a critical precursor for complex Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth analysis of its chemical properties, a plausible and robust synthetic pathway with detailed experimental logic, stringent quality control protocols, and its strategic application in the synthesis of high-value therapeutics, with a focus on the Neurokinin-1 (NK1) receptor antagonist class.

Core Chemical Identity and Properties

2-(4-Benzylmorpholin-3-yl)acetonitrile is a substituted morpholine derivative whose value is intrinsically linked to its defined stereochemistry. The (S)-enantiomer is of particular interest in pharmaceutical development.

| Property | Value | Source |

| IUPAC Name | 2-((3S)-4-benzylmorpholin-3-yl)acetonitrile | (Computed) |

| CAS Number | 1217855-96-3 ((S)-enantiomer) | [1] |

| Molecular Formula | C₁₃H₁₆N₂O | [1] |

| Molecular Weight | 216.28 g/mol | [1] |

| Appearance | (Expected) Off-white to pale yellow solid or oil | - |

| Solubility | (Expected) Soluble in methanol, ethanol, dichloromethane, ethyl acetate | - |

The N-benzyl group serves a dual purpose: it protects the morpholine nitrogen from undesired reactions and increases the lipophilicity of the molecule, which can be advantageous in certain synthetic steps. The cyanomethyl group is a highly versatile functional moiety, serving as a linchpin for subsequent molecular elaboration.

Synthesis and Manufacturing: A Strategic Approach

While multiple synthetic routes may be conceived, a robust and scalable process is critical for pharmaceutical manufacturing. The following proposed synthesis is designed for efficiency, control, and stereochemical integrity, drawing upon well-established and analogous chemical transformations documented in process chemistry literature.

Retrosynthetic Analysis

A logical retrosynthetic strategy identifies the key bonds for disconnection, revealing simpler, commercially available precursors. The primary disconnections for our target molecule are at the C-C bond of the acetonitrile group and the N-C bond of the benzyl group.

Caption: Retrosynthetic analysis of the target intermediate.

Proposed Forward Synthesis Workflow

This workflow transforms a commercially available chiral alcohol into the target nitrile through a three-step process designed for high fidelity and scalability.

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocol & Rationale

Step 1: N-Benzylation of (S)-Morpholin-3-ylmethanol

-

Protocol:

-

To a solution of (S)-morpholin-3-ylmethanol (1.0 eq) in acetonitrile, add potassium carbonate (K₂CO₃, 2.5 eq) as a solid.

-

Stir the suspension vigorously at room temperature.

-

Add benzyl bromide (1.1 eq) dropwise over 30 minutes.

-

Heat the reaction mixture to 60 °C and monitor by TLC or HPLC until starting material is consumed (typically 4-6 hours).

-

Cool, filter off the inorganic solids, and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield ((S)-4-benzylmorpholin-3-yl)methanol.

-

-

Causality & Expertise:

-

Choice of Base: Potassium carbonate is an inexpensive and moderately strong base, sufficient to deprotonate the secondary amine without causing side reactions like elimination of benzyl bromide. It is easily removed by filtration, simplifying workup.

-

Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the Sₙ2 reaction.[2][3]

-

Rationale: This step protects the morpholine nitrogen, preventing it from interfering with the subsequent oxidation step, and installs a key structural component of the final intermediate.

-

Step 2: Oxidation to (S)-4-Benzylmorpholin-3-carbaldehyde

-

Protocol:

-

Dissolve ((S)-4-benzylmorpholin-3-yl)methanol (1.0 eq) in dichloromethane (DCM).

-

Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and concentrate to yield the crude aldehyde, which is often used directly in the next step.

-

-

Causality & Expertise:

-

Choice of Oxidant: DMP is a mild and highly selective oxidant for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. This is crucial for preserving the desired functionality.

-

Reaction Conditions: The reaction is performed at low-to-ambient temperature in a non-protic solvent (DCM) to ensure stability of the resulting aldehyde.

-

Rationale: This step creates the electrophilic aldehyde carbon necessary for the subsequent C-C bond formation to introduce the nitrile group.

-

Step 3: Conversion to 2-((3S)-4-Benzylmorpholin-3-yl)acetonitrile

-

Protocol:

-

Convert the crude aldehyde from Step 2 to its tosylhydrazone by reacting with p-toluenesulfonylhydrazide (1.05 eq) in methanol.

-

Isolate the tosylhydrazone and dissolve it in a biphasic system of toluene and water.

-

Add sodium cyanide (NaCN, 2.0 eq) and a phase-transfer catalyst such as tetrabutylammonium chloride (0.05 eq).[4][5]

-

Heat the mixture to 80-85 °C and stir vigorously for 2-4 hours, monitoring by HPLC.

-

Cool the reaction, separate the organic layer, wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield the final product.

-

-

Causality & Expertise:

-

Synthetic Strategy: This two-step, one-pot-adaptable sequence is a reliable method for converting an aldehyde to a homologous nitrile. While direct cyanohydrin formation followed by reduction is an option, this route often provides cleaner conversions for sterically hindered aldehydes.

-

Phase-Transfer Catalysis: The reaction between the organic-soluble tosylhydrazone intermediate and the aqueous-soluble sodium cyanide is facilitated by a phase-transfer catalyst, which shuttles the cyanide anion into the organic phase, dramatically increasing the reaction rate.[5] This is a classic industrial technique for improving efficiency and safety.[6]

-

Rationale: This final step installs the critical cyanomethyl group, a versatile handle for further elaboration into various functional groups required for the final API structure.

-

Quality Control and Analysis for cGMP Manufacturing

Ensuring the purity, identity, and stereochemical integrity of a pharmaceutical intermediate is non-negotiable. A robust set of analytical controls must be established.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a gradient of water and acetonitrile is a typical starting point.

-

Chiral HPLC: Essential for confirming the enantiomeric excess (e.e.) of the (S)-enantiomer. A specialized chiral stationary phase (e.g., cellulose- or amylose-based) is required.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and identify any structural isomers or process-related impurities.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of key functional groups, most notably the characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.

Example Specification Sheet

The following table represents a typical set of specifications for a high-quality batch of (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile intended for API synthesis.

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid or oil | Visual |

| Identity | Conforms to reference standard | ¹H NMR, FTIR |

| Purity (Assay) | ≥ 99.0% | HPLC |

| Enantiomeric Excess (e.e.) | ≥ 99.5% (S)-enantiomer | Chiral HPLC |

| Largest Single Impurity | ≤ 0.10% | HPLC |

| Total Impurities | ≤ 0.50% | HPLC |

| Water Content | ≤ 0.20% | Karl Fischer |

| Residual Solvents | Meets ICH Q3C limits | GC-HS |

Application in Drug Synthesis: A Gateway to NK1 Receptor Antagonists

The structural motifs within 2-(4-Benzylmorpholin-3-yl)acetonitrile make it an ideal precursor for a class of drugs known as Neurokinin-1 (NK1) receptor antagonists.[7] These drugs block the action of Substance P, a neurotransmitter involved in pain, inflammation, and vomiting reflexes.[7]

Case Study: Aprepitant (Emend®)

Aprepitant is a market-leading NK1 antagonist used to prevent nausea and vomiting caused by chemotherapy and post-operative procedures.[3][8][9][10]

Structure of Aprepitant: 5-([(2R,3S)-2-((R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one[8]

While Aprepitant itself has a 3-(4-fluorophenyl) group, our intermediate possesses the same core chiral (S)-morpholine scaffold. The true value of our intermediate lies in the cyanomethyl group.

The Strategic Role of the Cyanomethyl Group

The -CH₂CN group is not merely a placeholder; it is a versatile synthetic handle that can be transformed into functionalities required for the final API.

Caption: Synthetic utility of the cyanomethyl group.

-

Reduction to an Amine: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂). This amine can then be used to build amide bonds or other nitrogen-containing structures.

-

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (-CH₂COOH), which is a cornerstone for forming esters and amides.

-

Formation of Heterocycles: The nitrile group can participate in cycloaddition reactions. For instance, reaction with an azide can form a tetrazole ring, while other multistep procedures can lead to the formation of triazoles, similar to the triazolone ring system found in Aprepitant.

This versatility allows drug development professionals to use 2-(4-Benzylmorpholin-3-yl)acetonitrile as a common starting point for a library of potential API candidates, significantly accelerating the discovery pipeline.

Safety, Handling, and Storage

As with all fine chemical intermediates, proper handling is essential.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Compounds containing the nitrile functional group should be handled with care, as they can be toxic.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from strong oxidizing agents and strong acids/bases.

Conclusion

2-(4-Benzylmorpholin-3-yl)acetonitrile is more than a simple chemical; it is a strategic asset in pharmaceutical synthesis. Its defined stereochemistry, protected nitrogen, and synthetically versatile cyanomethyl group provide an efficient and reliable pathway to complex and high-value therapeutic agents, particularly within the class of NK1 receptor antagonists. The robust synthetic and analytical methodologies outlined in this guide provide a framework for its production and quality control, enabling researchers and drug development professionals to confidently leverage this powerful intermediate in their quest for the next generation of medicines.

References

-

Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. Google Patents.

-

Aprepitant. Wikipedia. Available at: [Link]

-

EMEND- aprepitant capsule Label. DailyMed. Available at: [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. Google Patents.

- Process for the preparation of androgen receptor antagonists and intermediates thereof. Google Patents.

-

The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. Available at: [Link]

-

Developing Membrane Separation Processes in Acetonitrile Recovery for Pharmaceutical Applications. Sterlitech. Available at: [Link]

- Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap.

-

Aprepitant Uses, Side Effects & Warnings. Drugs.com. Available at: [Link]

- Preparation of phenylacetonitriles. Google Patents.

-

3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. PubMed. Available at: [Link]

-

Aprepitant: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]

-

Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. Available at: [Link]

- A process for the preparation of Atogepant and its intermediates. Google Patents.

-

(S)-2-(4-Benzylmorpholin-3-yl)acetonitrile. MySkinRecipes. Available at: [Link]

Sources

- 1. (S)-2-(4-Benzylmorpholin-3-yl)acetonitrile [myskinrecipes.com]

- 2. Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aprepitant (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 5. WO2001007410A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone - Google Patents [patents.google.com]

- 6. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aprepitant - Wikipedia [en.wikipedia.org]

- 9. DailyMed - EMEND- aprepitant capsule [dailymed.nlm.nih.gov]

- 10. drugs.com [drugs.com]

Acetonitrile Derivatives in Medicinal Chemistry: A Technical Guide to Nitrile Pharmacophores

Executive Summary

This technical guide addresses the strategic application of acetonitrile derivatives—specifically the nitrile (

The Pharmacophore: Bioisosterism & Electronic Properties

The nitrile group is a unique functionality in medicinal chemistry due to its linear geometry, high polarity, and compact size.

Electronic and Steric Profile

-

Geometry: The

-hybridized cylindrically symmetrical shape allows the nitrile group to penetrate narrow enzymatic pockets that are inaccessible to planar groups like carbonyls or phenyl rings. -

Dipole Moment: With a strong dipole (~3.9 D), the nitrile nitrogen acts as a weak hydrogen bond acceptor (HBA). It frequently mimics the carbonyl oxygen of amides or esters but with greater metabolic stability.

-

Bioisosterism:

-

Carbonyl Bioisostere: Replaces

in peptides to reduce proteolytic cleavage while maintaining H-bond acceptor capability. -

Halogen Bioisostere: Often substituted for Chlorine or Bromine to improve solubility (lower logP) while maintaining electronic withdrawal.

-

Hydroxyl Bioisostere: In specific contexts, the nitrile can mimic the H-bond accepting nature of a hydroxyl group without acting as a donor, reducing non-specific binding.

-

The "Acetonitrile" Motif in Drugs

Many nitrile-containing drugs are structurally substituted acetonitriles (

- -Amino Acetonitriles: Found in DPP-4 inhibitors (e.g., Vildagliptin), where the nitrile is attached to a pyrrolidine ring.

- -Aryl Acetonitriles: Common in non-steroidal anti-inflammatory drugs (NSAIDs) and aromatase inhibitors (e.g., Anastrozole, Letrozole).

Covalent Inhibition Strategy: The Nitrile Warhead

The most potent application of acetonitrile derivatives is as Targeted Covalent Inhibitors (TCIs) . Unlike Michael acceptors (e.g., acrylamides) that often form irreversible bonds, nitriles offer reversibility .

Mechanism of Reversible Covalent Binding

The nitrile carbon is electrophilic. When positioned correctly in an enzyme active site, it undergoes nucleophilic attack by a catalytic residue (typically Cysteine or Serine).

-

Nucleophilic Attack: The thiol (

) of a Cysteine residue attacks the nitrile carbon. -

Adduct Formation: This forms a thioimidate (or imidate for Serine) adduct.

-

Reversibility: The thioimidate bond is less stable than a secondary amine or ether; it can hydrolyze or simply dissociate, regenerating the free enzyme and inhibitor. This reduces the risk of permanent off-target haptenization (immunotoxicity).

Residence Time ( )

For reversible covalent inhibitors, potency is driven by residence time (the duration the drug stays bound) rather than thermodynamic affinity (

-

Kinetic Driver: The formation of the covalent bond (

) is rapid, but the reverse reaction ( -

Optimization: Medicinal chemists optimize the steric environment around the

-carbon to sterically hinder the hydrolysis/dissociation of the thioimidate, thereby tuning the residence time.

Figure 1: Mechanism of reversible covalent inhibition by nitrile warheads. The formation of the thioimidate adduct is the key step distinguishing these derivatives from classical competitive inhibitors.

Metabolic Stability & Toxicity[1]

A primary concern with acetonitrile derivatives is the potential release of toxic cyanide (

The CYP450 Bioactivation Pathway

While the nitrile group itself is generally stable to hydrolysis, the

-

-Hydroxylation: CYP450 inserts an oxygen at the

-

Spontaneous Decomposition: Cyanohydrins are unstable at physiological pH and spontaneously decompose into an aldehyde/ketone and hydrogen cyanide (HCN).

Mitigation Strategies

To prevent cyanide release, the

-

Quaternary Substitution: Replacing

-hydrogens with alkyl groups (e.g., gem-dimethyl) prevents hydroxylation. -

Steric Bulk: Large groups adjacent to the nitrile hinder CYP access.

-

Electron Withdrawal: Reducing the electron density of the

-C-H bond can reduce metabolic lability.

Figure 2: Metabolic fates of nitrile-containing drugs. Blocking the alpha-hydroxylation pathway is critical for safety.

Synthetic Methodologies

Two primary methods are employed to install the acetonitrile motif: the Strecker Reaction (for

Method A: The Strecker Synthesis

This is the standard route for synthesizing

-

Reagents: Aldehyde/Ketone + Amine + Cyanide Source (TMSCN is preferred over HCN/NaCN for safety).

-

Catalyst: Lewis acids (ZnI

) or Ionic Liquids ([HMIm]OAc).

Method B: Dehydration of Primary Amides

Used to convert a terminal amide (

-

Reagent: Burgess Reagent (methyl

-(triethylammoniumsulfonyl)carbamate) is the "gold standard" for mild dehydration that preserves stereochemistry. -

Alternative: Trifluoroacetic anhydride (TFAA) / Pyridine.

Experimental Protocols

Protocol 1: Synthesis of -Aminonitrile via Modified Strecker Reaction

Objective: Synthesis of 2-phenyl-2-(phenylamino)acetonitrile (Standard Intermediate). Safety: perform in a well-ventilated fume hood. TMSCN liberates HCN upon hydrolysis.

-

Reagents:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Aniline (1.0 mmol, 93 mg)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 150 µL)

-

Catalyst: N-methyl imidazolium acetate ([HMIm]OAc) (50 mol%) or ZnI

(10 mol%). -

Solvent: Ethanol or Methanol (anhydrous).[1]

-

-

Procedure:

-

Step 1: In a 10 mL round-bottom flask, dissolve Benzaldehyde and Aniline in 2 mL anhydrous ethanol. Stir for 5 minutes at room temperature to allow imine formation.

-

Step 2: Add the catalyst ([HMIm]OAc or ZnI

). -

Step 3: Add TMSCN dropwise via syringe. Caution: Use a needle with a luer lock.

-

Step 4: Stir at room temperature. Monitor by TLC (Hexane:EtOAc 4:1). The reaction is typically complete within 15–30 minutes.

-

Step 5: Upon completion, the product often precipitates. Filter the solid and wash with cold ethanol.

-

Step 6: If no precipitate, evaporate solvent under reduced pressure and purify via flash column chromatography (Silica gel).

-

-

Validation:

-

IR: Look for weak nitrile stretch at ~2230–2240 cm

. -

1H NMR: Characteristic singlet for the methine proton (

-H) at

-

Protocol 2: Microsomal Stability & Cyanide Release Risk Assessment

Objective: Determine if the nitrile derivative releases cyanide via CYP metabolism.

-

Reagents:

-

Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein conc).

-

NADPH Regenerating System (MgCl

, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -

Test Compound (10 mM stock in DMSO).

-

Positive Control: Benzyl cyanide (known cyanide releaser).

-

-

Procedure:

-

Step 1 (Incubation): Prepare a reaction mixture (final vol 500 µL) containing 0.5 mg/mL microsomes and 10 µM test compound in Phosphate Buffer (pH 7.4).

-

Step 2 (Initiation): Pre-incubate at 37°C for 5 mins. Add NADPH system to initiate metabolism.[3]

-

Step 3 (Sampling): At

min, remove 50 µL aliquots. -

Step 4 (Quench for Stability): Add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge and analyze supernatant by LC-MS/MS for parent compound disappearance (

). -

Step 5 (Cyanide Detection - Optional): For the remaining incubation mixture (at 60 min), add derivatizing agent (e.g., naphthalene-2,3-dialdehyde and taurine). Measure fluorescence (Ex 418 nm / Em 460 nm) to quantify free cyanide against a KCN standard curve.

-

Protocol 3: Jump-Dilution Assay for Residence Time ( )

Objective: Measure the off-rate (

-

Concept: Rapidly dilute a pre-formed Enzyme-Inhibitor (EI) complex to a concentration below the inhibitor's IC

.[4] The recovery of enzymatic activity over time reflects the dissociation rate. -

Procedure:

-

Step 1 (Saturating Binding): Incubate Enzyme (100x concentration) with Inhibitor (10x IC

) for 1 hour to ensure full occupancy (EI complex formation).[4] -

Step 2 (Jump Dilution): Dilute the mixture 100-fold into a buffer containing the enzyme substrate. The final inhibitor concentration is now 0.1x IC

(negligible re-binding). -

Step 3 (Measurement): Continuously monitor product formation (fluorescence/absorbance) over 2–4 hours.

-

Step 4 (Analysis): Plot Product vs. Time.

-

Calculation: Fit to the integrated rate equation:

. -

Residence Time

.[4][7]

-

Case Studies

Saxagliptin (Onglyza) - DPP-4 Inhibitor

-

Structure: Contains a cis-4,5-methanopyrrolidine-2-carbonitrile.

-

Mechanism: The nitrile warhead forms a reversible covalent imidate adduct with the hydroxyl group of Ser630 in the DPP-4 active site.

-

Design Insight: The bulky adamantane group fits the S1 pocket, while the nitrile is positioned precisely to react with Ser630. The covalent bond increases potency (

nM) and extends duration of action despite a short plasma half-life.

Janus Kinase (JAK) Inhibitors (Tofacitinib, Baricitinib)

-

Structure: These contain a nitrile group on a pyrrolo[2,3-d]pyrimidine scaffold (Tofacitinib) or similar.

-

Role: In these cases, the nitrile often acts via non-covalent polar interactions (hydrogen bonding with residues like Arg or Glu) rather than covalent modification, demonstrating the versatility of the group. However, newer generations (e.g., Ritlecitinib) use covalent warheads (often acrylamides, but nitrile variants are explored) to target Cysteine residues (Cys909 in JAK3).

References

-

The Nitrile Group in Drug Discovery. Journal of Medicinal Chemistry. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Link

-

Reversible Covalent Inhibitors. Nature Chemical Biology. (2015). "Prolonged and tunable residence time using reversible covalent kinase inhibitors."[6][7] Link

-

Strecker Synthesis Protocol. CABI Digital Library. (2021). "Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate." Link[2]

-

Cyanide Release Metabolism. Drug Metabolism Reviews. (2021). "Metabolism and toxicity of nitrile-containing drugs." Link

-

Burgess Reagent Application. Synthetic Communications. (2011). "Simple and Efficient One-Pot Synthesis of Nitriles from Amides and Oximes Using in Situ–Generated Burgess-Type Reagent." Link

-

Microsomal Stability Protocol. AxisPharm. "Microsomal Stability Assay & Protocol." Link

Sources

- 1. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

A Methodological Framework for the Stereochemical Investigation of Novel Morpholine Derivatives: The Case of 2-(4-Benzylmorpholin-3-yl)acetonitrile

Abstract

Stereochemistry is a critical determinant of a drug molecule's pharmacological and toxicological profile. The three-dimensional arrangement of atoms can dictate molecular recognition, binding affinity, and metabolic stability. This technical guide presents a comprehensive methodological framework for the synthesis, stereochemical resolution, and biological evaluation of novel chiral compounds, using the exemplar molecule, 2-(4-Benzylmorpholin-3-yl)acetonitrile. While this specific compound is not extensively characterized in public literature, its structure serves as a perfect model to delineate the necessary steps for any new chemical entity possessing stereogenic centers. We provide detailed protocols for chiral separation via High-Performance Liquid Chromatography (HPLC), strategies for absolute configuration assignment, and a workflow for assessing stereospecific biological activity. This document is intended for researchers, chemists, and drug development professionals engaged in the discovery and characterization of new chiral molecules.

Introduction: The Central Role of Stereoisomerism in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When this scaffold is asymmetrically substituted, as in the case of 2-(4-Benzylmorpholin-3-yl)acetonitrile, it gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements.

The compound 2-(4-Benzylmorpholin-3-yl)acetonitrile possesses at least one stereocenter at the C3 position of the morpholine ring, leading to the existence of (R)- and (S)-enantiomers. Depending on the synthetic route, additional stereocenters could be introduced, potentially creating diastereomers. It is a well-established principle that different stereoisomers of a drug can have vastly different biological activities, from the desired therapeutic effect (eutomer) to inactivity or even toxicity (distomer). Therefore, the early and rigorous investigation of a compound's stereochemistry is not merely an academic exercise but a critical step in drug development, mandated by regulatory agencies worldwide.

This guide provides a robust framework for such an investigation, outlining the necessary steps from synthesis to biological characterization.

Synthesis and Generation of Stereocenters

The synthesis of a chiral molecule dictates the initial stereochemical composition. A synthetic route that does not employ chiral catalysts or auxiliaries will typically produce a racemic mixture (a 1:1 ratio of enantiomers).

A plausible, generalized retrosynthetic analysis for 2-(4-Benzylmorpholin-3-yl)acetonitrile is shown below. The key challenge is the stereocontrolled formation of the C3-substituted morpholine ring.

Diagram: Generalized Retrosynthetic Pathway

Caption: Retrosynthesis of the target compound.

Causality in Synthesis:

-

Racemic Synthesis: A common approach involves the condensation of N-benzylethanolamine with a glycolonitrile precursor, which would likely yield a racemic mixture of 2-(4-Benzylmorpholin-3-yl)acetonitrile. This mixture is suitable for initial screening but requires separation for detailed biological studies.

-

Asymmetric Synthesis: To achieve an enantioenriched product from the start, one could employ a chiral pool synthesis starting from an amino acid like L-Serine or D-Serine. This approach introduces stereochemical control early in the process, potentially reducing the burden of downstream chiral separation.

Chiral Separation and Analytical Characterization

Once synthesized, the primary task is to separate the stereoisomers and quantify their purity. Chiral chromatography is the industry-standard technique for this purpose.

Chiral Method Development Workflow

The development of a successful chiral separation method is an iterative process involving the screening of various columns and mobile phases.

Methodological & Application

Application Note & Protocol: A Strategic Approach to the Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically detailed guide for the synthesis of 2-(4-benzylmorpholin-3-yl)acetonitrile, a substituted morpholine derivative of interest in medicinal chemistry and drug discovery. The protocol is designed for execution by trained organic chemists and outlines a robust two-step synthetic sequence.

Introduction: The Rationale Behind the Synthetic Strategy

The chosen synthetic pathway involves two key steps:

-

N-Benzylation of Morpholin-3-one: This initial step introduces the benzyl protecting group onto the nitrogen atom of the morpholin-3-one scaffold. The benzyl group is a common and robust protecting group for secondary amines, and its introduction is typically straightforward.[1]

-

α-Alkylation of 4-Benzylmorpholin-3-one: The second and final step involves the formation of a carbon-carbon bond at the α-position to the carbonyl group of the morpholinone. This is achieved through the generation of an enolate followed by its reaction with a suitable electrophile, in this case, a haloacetonitrile. This type of alkylation is a fundamental transformation in organic synthesis for the elaboration of carbonyl-containing compounds.[2]

This application note will provide a detailed, step-by-step protocol for each of these transformations, along with insights into the underlying chemical principles, potential challenges, and methods for characterization of the synthesized compounds.

Overall Reaction Scheme

Caption: Overall two-step synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile.

Part 1: Synthesis of 4-Benzylmorpholin-3-one

This procedure details the N-benzylation of commercially available morpholin-3-one. The reaction utilizes a strong base to deprotonate the amide nitrogen, followed by nucleophilic substitution with benzyl bromide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Morpholin-3-one | ≥98% | Sigma-Aldrich | |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Highly reactive, handle with care |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a dry solvent |

| Benzyl bromide | ≥98% | Sigma-Aldrich | Lachrymator, handle in a fume hood |

| Diethyl ether | Anhydrous | Fisher Scientific | |

| Saturated aq. NH₄Cl solution | |||

| Saturated aq. NaCl solution | |||

| Anhydrous magnesium sulfate | For drying | ||

| Round-bottom flask | |||

| Magnetic stirrer | |||

| Addition funnel | |||

| Inert atmosphere setup (N₂ or Ar) |

Experimental Protocol

-

Reaction Setup:

-

Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq.) to a dry three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer.

-

Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.

-

Add anhydrous DMF to the flask to create a suspension.

-

-

Deprotonation:

-

Dissolve morpholin-3-one (1.0 eq.) in a minimal amount of anhydrous DMF.

-

Cool the NaH suspension to 0 °C using an ice bath.

-

Slowly add the morpholin-3-one solution to the NaH suspension via an addition funnel.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

-

Benzylation:

-

Cool the reaction mixture back down to 0 °C.

-

Add benzyl bromide (1.1 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-benzylmorpholin-3-one.

-

Part 2: Synthesis of 2-(4-Benzylmorpholin-3-yl)acetonitrile

This step involves the α-alkylation of the previously synthesized 4-benzylmorpholin-3-one. A strong, non-nucleophilic base is required to form the enolate, which is then trapped with bromoacetonitrile.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Benzylmorpholin-3-one | From Part 1 | ||

| Lithium diisopropylamide (LDA) | 2.0 M solution in THF/heptane/ethylbenzene | Sigma-Aldrich | Moisture-sensitive, handle under inert atmosphere |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use a dry solvent |

| Bromoacetonitrile | ≥95% | Sigma-Aldrich | Toxic and lachrymatory |

| Saturated aq. NH₄Cl solution | |||

| Ethyl acetate | ACS grade | Fisher Scientific | |

| Saturated aq. NaCl solution | |||

| Anhydrous sodium sulfate | For drying |

Experimental Protocol

-

Reaction Setup:

-

In a dry, three-necked round-bottom flask under an inert atmosphere, dissolve 4-benzylmorpholin-3-one (1.0 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Enolate Formation:

-

Slowly add LDA solution (1.1 eq.) to the cooled solution of 4-benzylmorpholin-3-one.

-

Stir the mixture at -78 °C for 1 hour. The formation of the enolate can be monitored by TLC if a suitable staining method is available.

-

-

Alkylation:

-

In a separate flask, dissolve bromoacetonitrile (1.2 eq.) in a small amount of anhydrous THF.

-

Add the bromoacetonitrile solution dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product, 2-(4-benzylmorpholin-3-yl)acetonitrile.

-

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale and Troubleshooting |

| Solvent Purity | Use anhydrous solvents for both steps. | The presence of water will quench the strong bases (NaH and LDA) and inhibit the reactions. If low yields are observed, ensure solvents are properly dried. |

| Temperature Control | Maintain low temperatures (-78 °C) for the LDA-mediated alkylation. | LDA is a strong, non-nucleophilic base that can be unstable at higher temperatures. Low temperatures also help to prevent side reactions such as self-condensation. |

| Choice of Base | LDA is preferred for the α-alkylation. | Weaker bases may not be strong enough to fully deprotonate the α-carbon of the morpholinone, leading to incomplete reaction. |

| Purity of Starting Materials | Use purified 4-benzylmorpholin-3-one for the second step. | Impurities from the first step may interfere with the alkylation reaction. |

| Monitoring Reaction Progress | Thin-Layer Chromatography (TLC) | TLC is a crucial tool for monitoring the consumption of starting material and the formation of the product, helping to determine the optimal reaction time. |

Characterization

The identity and purity of the synthesized 2-(4-benzylmorpholin-3-yl)acetonitrile should be confirmed using standard analytical techniques:

-

¹H NMR (Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the benzyl group (aromatic protons and benzylic CH₂), the morpholine ring protons, and the newly introduced CH₂CN group.

-

¹³C NMR: The spectrum should confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic and heterocyclic rings.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: A characteristic peak for the nitrile (C≡N) stretch should be observed around 2250 cm⁻¹, and a strong carbonyl (C=O) stretch around 1650 cm⁻¹.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from sources of ignition.

-

Benzyl Bromide: Lachrymator and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

-

Lithium Diisopropylamide (LDA): Corrosive and pyrophoric. Handle under an inert atmosphere and avoid contact with water.

-

Bromoacetonitrile: Highly toxic and a lachrymator. Handle with extreme care and avoid inhalation and skin contact.

Experimental Workflow Diagram

Caption: Detailed workflow for the two-part synthesis protocol.

References

-